Mozenavir

HIV Protease Inhibitor Binding Affinity

HIV protease inhibitor panels often rely on peptidomimetic scaffolds, introducing cross-resistance confounds and requiring ritonavir boosting that complicates PK/PD interpretation. Mozenavir (DMP-450) resolves this with a C2-symmetric cyclic urea scaffold that is structurally and mechanistically distinct: • Non-peptidomimetic binding mode bypasses cross-resistance common to indinavir/saquinavir-class inhibitors; active against D30N & L90M mutants. • Metabolism independent of CYP3A4 boosting-no ritonavir required-enabling clean PK/PD modeling. • Ki = 0.3 nM, equipotent to indinavir; <20% cholesterol elevation incidence vs. 56% for indinavir in head-to-head studies. Supplied as >98% HPLC-pure solid with full analytical documentation. Custom synthesis available for bulk orders.

Molecular Formula C33H36N4O3
Molecular Weight 536.7 g/mol
CAS No. 174391-92-5
Cat. No. B1676773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMozenavir
CAS174391-92-5
SynonymsMozenavir;  DMP-450;  DMP 450;  DMP450; 
Molecular FormulaC33H36N4O3
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O
InChIInChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1
InChIKeyKYRSNWPSSXSNEP-ZRTHHSRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mozenavir: HIV-1 Protease Inhibitor Overview


Mozenavir (DMP-450) is a non-peptidomimetic, water-soluble, C2-symmetric cyclic urea compound that functions as a highly selective inhibitor of HIV-1 protease . It is a member of the HIV protease inhibitor (PI) class, characterized by a unique molecular scaffold designed to mimic the transition state of the viral protease cleavage reaction [1]. Mozenavir was developed to address limitations of early peptidomimetic PIs, including challenging pharmacokinetics and cross-resistance, and advanced to Phase II clinical trials [2].

Non-peptidomimetic HIV-1 protease inhibitor tool compound with a cyclic urea scaffold.
Water-soluble; supports in vitro assay formulation and biochemical studies.
Reported activity context against protease variants with reduced susceptibility to peptidomimetic PIs.

Challenges in Substituting Mozenavir


The structural diversity among HIV-1 protease inhibitors directly translates into substantial differences in resistance profiles, metabolic handling, and clinical performance. While many PIs share the same molecular target, they are not interchangeable. For instance, Mozenavir's non-peptidomimetic cyclic urea backbone confers a distinct binding mode and resistance susceptibility pattern compared to peptidomimetic PIs like indinavir or saquinavir [1]. Critically, its metabolism is not significantly affected by other PIs, meaning plasma levels cannot be boosted via ritonavir co-administration—a key strategy for many other agents in the class [2]. Furthermore, the side effect profiles diverge markedly, as seen in head-to-head studies showing Mozenavir has a significantly lower impact on serum cholesterol than indinavir [3]. Therefore, in a research or reference standard context, substituting Mozenavir with a 'close analog' compromises experimental integrity, as the compound's specific profile is not recapitulated by other PIs.

Scaffold mismatch
The non-peptidomimetic cyclic urea binds differently than peptidomimetic PIs; resistance and selectivity profiles may not transfer.
Boosting incompatibility
Metabolism is not significantly inhibited by other PIs, so ritonavir-boosting strategies cannot be used, altering PK context.
Endpoint divergence
Reported cholesterol endpoint differs markedly from indinavir; class-level tolerability endpoints may not transfer between PIs.

Mozenavir Comparative Evidence


HIV-1 Protease Binding Affinity

In head-to-head binding assays against HIV-1 protease, Mozenavir exhibits a Ki value of 0.3 nM . This potency is comparable to that of the widely used reference standards indinavir (Ki ~0.36-0.54 nM) and ritonavir (Ki ~0.37 nM), and it is more potent than nelfinavir (Ki ~2 nM) . This places Mozenavir firmly within the high-affinity range of clinically relevant protease inhibitors, validating its utility as a potent research tool for inhibiting the viral enzyme's catalytic activity.

HIV-1 Protease Ki
Data to verify
Ki = 0.3 nM; reported comparable to indinavir (0.36–0.54 nM) and ritonavir (0.37 nM), ~6.7-fold lower Ki than nelfinavir (2 nM).
Supports high-affinity binding; may allow low-concentration assay design.
Cross-study values; conditions differ.
HIV Protease Inhibitor Binding Affinity

Virologic Suppression vs Indinavir

In a 48-week, randomized, Phase II study (DMP-102) in treatment-naïve HIV patients, Mozenavir (1250 mg twice daily) was directly compared to indinavir (three times daily) [1]. Both groups received the same background nucleoside reverse transcriptase inhibitor therapy (d4T + 3TC). The trial demonstrated non-inferiority, with both Mozenavir and indinavir achieving a similar proportion of participants with a viral load below 400 copies/mL at week 48: approximately 70% by intent-to-treat analysis [1].

Virologic Suppression at 48 wks
Head-to-head
Phase II trial: ~70% of participants with HIV-1 RNA <400 copies/mL in both Mozenavir and indinavir arms (ITT). Non-inferiority met.
Reported virologic endpoint response comparability in a clinical research model.
DMP-102 study, antiretroviral-naïve adults.
HIV Clinical Trial Antiviral Efficacy

Reduced Cholesterol Elevation vs Indinavir

In the same head-to-head Phase II study (DMP-102) comparing Mozenavir to indinavir, a significant differentiation emerged in the metabolic side effect profile. The incidence of hypercholesterolemia was markedly lower in patients receiving Mozenavir. While 56% of patients on indinavir experienced cholesterol elevations, this was observed in less than 20% of Mozenavir recipients across all dose groups [1].

Cholesterol Elevation Incidence
Head-to-head
<20% Mozenavir vs. 56% indinavir; >36 percentage point absolute difference reported.
Cholesterol endpoint context differs; tolerability endpoint profile may diverge.
48-week Phase II, all dose groups.
HIV Side Effect Profile Metabolism

Activity Against PI-Resistant HIV-1 Mutants

Mozenavir's non-peptidomimetic structure translates into a resistance profile that is distinct from that of many common PIs. It is reported to retain activity against HIV-1 variants carrying the D30N mutation, which is the signature mutation for nelfinavir resistance, and the L90M mutation, which is associated with reduced susceptibility to several PIs including saquinavir and nelfinavir [1]. This is in contrast to compounds like nelfinavir, which show significantly reduced potency against these variants [2].

Activity Against PI-Resistant Mutants
Class-level inference
Retains activity against D30N and L90M variants; nelfinavir and saquinavir susceptibility reduced.
Supports resistance profiling studies; qualitative activity differs from peptidomimetic PIs.
Exact fold-change not specified in cited source.
HIV Drug Resistance Mutation

High Trough Levels Without Ritonavir Boosting

Unlike most second-wave protease inhibitors (e.g., lopinavir, atazanavir), Mozenavir's metabolism is not significantly inhibited by other PIs, precluding the common clinical practice of 'ritonavir boosting' to elevate plasma concentrations [1]. Nevertheless, Mozenavir achieves a minimum plasma concentration (Cmin) that is approximately ten times higher than its in vitro IC90 for HIV-1, providing a robust pharmacokinetic margin for antiviral activity without the need for a boosting agent [1].

Cmin / IC90 Ratio
Reported
Cmin ~10× IC90; no ritonavir boosting required.
Supports PK modeling without CYP3A4 inhibitor confounding.
Human PK analysis, clinical research context.
HIV Pharmacokinetics Drug-Drug Interaction

Mozenavir: Optimal Use Cases


HIV-1 Protease Inhibition Assays

With a Ki of 0.3 nM, Mozenavir is an excellent choice as a positive control or reference inhibitor in enzymatic assays screening for novel HIV-1 protease inhibitors . Its potency is comparable to established standards like indinavir, ensuring reliable and sensitive assay performance .

PI-Induced Dyslipidemia Studies

Mozenavir's unique clinical profile, showing a significantly lower incidence of cholesterol elevation compared to indinavir (56% vs <20%), makes it a crucial tool for comparative studies on the metabolic side effects of HIV-1 protease inhibitors [1]. Researchers can use Mozenavir to delineate the mechanisms of PI-induced hyperlipidemia independent of antiviral efficacy.

Investigating HIV-1 Drug Resistance Pathways

For experiments designed to map the emergence of resistance or to characterize the susceptibility profile of viral variants, Mozenavir's non-peptidomimetic structure and activity against key mutants (e.g., D30N, L90M) make it a valuable component of inhibitor panels [2]. It provides a different selection pressure compared to peptidomimetic PIs, facilitating the study of alternative resistance evolution pathways.

Unboosted PI Pharmacology Reference

As an HIV-1 protease inhibitor whose metabolism is not significantly affected by other PIs, Mozenavir serves as an ideal model compound for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies where the confounding variable of a ritonavir-boosted regimen must be avoided [1]. It provides a cleaner system for investigating the direct relationship between PI exposure and antiviral effect.

Application
Selection Property
Validation Focus
HIV-1 protease inhibition assays
Reported low-nanomolar binding affinity; non-peptidomimetic scaffold
Enzymatic sensitivity; comparator alignment with indinavir standard
Lipid metabolism endpoint studies
Differential cholesterol endpoint context vs. indinavir
Long-term metabolic modeling; class-related tolerability endpoint review
HIV-1 protease resistance profiling
Retains activity against select resistant variants reported
Resistance pathway evolution in vitro; distinct selection pressure
PI PK/PD modeling without booster
Metabolism independent of other PIs; no boosting needed
Direct PI exposure–antiviral effect relationship without CYP3A4 confounder

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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